Product packaging for Methylcyclopentane-D12(Cat. No.:CAS No. 144120-51-4)

Methylcyclopentane-D12

Cat. No.: B587358
CAS No.: 144120-51-4
M. Wt: 96.235
InChI Key: GDOPTJXRTPNYNR-PSDCQUMKSA-N
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Description

Significance of Isotopic Labeling in Mechanistic Chemistry

Isotopic labeling is a fundamental technique for elucidating reaction mechanisms. hmdb.ca By selectively incorporating deuterium (B1214612) into a molecule, researchers can trace the fate of specific atoms throughout a chemical transformation. hmdb.ca This is possible because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). chemicalbook.com The KIE, which is the change in the rate of a reaction upon isotopic substitution, provides invaluable information about bond-breaking and bond-forming steps in the rate-determining stage of a reaction. chemicalbook.com Furthermore, the distinct mass of deuterium allows for its detection and differentiation from hydrogen using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling the precise tracking of atomic pathways. hmdb.ca

Role of Methylcyclopentane-D12 as a Model Perdeuterated Alicyclic Hydrocarbon

Within the broad class of deuterated compounds, perdeuterated alicyclic hydrocarbons, such as this compound, serve as crucial model systems for studying a variety of chemical phenomena. Alicyclic hydrocarbons, which are non-aromatic ring structures, are fundamental components of many natural and synthetic materials, including fuels and pharmaceuticals. lookchem.com The perdeuteration of these molecules, meaning the replacement of all hydrogen atoms with deuterium, provides a "clean" background for spectroscopic studies and allows for the unambiguous tracking of hydrogen/deuterium transfer processes. This compound, with its five-membered ring and methyl group, offers a structurally relevant yet sufficiently simple model to investigate complex processes like catalytic reforming and isomerization reactions. osti.gov

Scope and Research Focus of this compound Studies

Research involving this compound primarily concentrates on its application as a mechanistic probe in catalysis and ion chemistry. lookchem.comosti.gov Studies often employ this compound to understand the intricate steps of reactions occurring on catalyst surfaces, such as H/D exchange, ring-opening, and isomerization. osti.gov Its use in conjunction with advanced analytical techniques like in-situ NMR spectroscopy allows for real-time monitoring of these processes. osti.gov The insights gained from studying this compound contribute to the development of more efficient and selective catalysts for industrial applications, including the production of high-octane gasoline and other valuable chemical feedstocks. guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12 B587358 Methylcyclopentane-D12 CAS No. 144120-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5-nonadeuterio-5-(trideuteriomethyl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-6-4-2-3-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOPTJXRTPNYNR-PSDCQUMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Deuteration Protocols for Methylcyclopentane D12

Approaches to Perdeuteration of Methylcyclopentane (B18539) Precursors

The complete deuteration (perdeuteration) of a molecule is a primary strategy for synthesizing compounds like Methylcyclopentane-D12. This often involves starting with a suitable precursor and subjecting it to conditions that facilitate the exchange of all hydrogen atoms with deuterium (B1214612).

One effective method is the high-temperature, dilute acid (HTDA) technique. researchgate.net This approach has been successfully applied to perdeuterate various cyclic and acyclic alkenes, including 1-methylcyclopentene (B36725), a direct precursor to methylcyclopentane. researchgate.net The process typically involves treating the precursor with a dilute solution of a strong acid, such as DCl, in heavy water (D₂O) at elevated temperatures, often between 250–285 °C. researchgate.net Under these conditions, the ring hydrogens and the methyl group hydrogens of 1-methylcyclopentene undergo exchange with the deuterium pool, leading to a perdeuterated product. researchgate.net While effective, this method can sometimes lead to rearrangement products, necessitating purification by techniques like spinning band distillation or preparative gas-liquid chromatography. researchgate.net

Another approach involves the synthesis from smaller, already deuterated building blocks. For instance, a multi-step synthesis could start from simple, commercially available deuterated reagents. harvard.edu While this method can offer high isotopic purity, it is often more complex and costly than direct exchange methods. google.com

Deuterium Exchange Reactions for Methylcyclopentane Labeling

Direct deuterium exchange on the methylcyclopentane molecule itself or its immediate precursors is a common and efficient labeling strategy. These reactions can be broadly categorized into heterogeneous and homogeneous catalytic methods.

Heterogeneous Catalytic Exchange Methods

Heterogeneous catalysis involves the use of a solid catalyst that is in a different phase from the reactants. For the deuteration of methylcyclopentane, supported metal catalysts are frequently employed. rsc.org

Palladium (Pd), platinum (Pt), and rhodium (Rh) supported on materials like alumina (B75360) or carbon are effective for the exchange reaction between methylcyclopentane and deuterium gas (D₂). rsc.orgnih.gov The reaction mechanism involves the adsorption of methylcyclopentane onto the metal surface, followed by a series of steps that lead to the exchange of hydrogen atoms with deuterium. rsc.org The extent of multiple exchanges and the "turnover" of the molecules on the surface can vary depending on the metal used and the reaction temperature. rsc.org For example, palladium has been shown to facilitate a high degree of multiple exchanges. rsc.org

Another notable heterogeneous system involves the use of iridium nanoparticles. chemrxiv.org These catalysts can achieve high chemo- and regioselectivity under mild conditions, using deuterated benzene (B151609) (C₆D₆) as the deuterium source. chemrxiv.org This method has the advantage of avoiding common side reactions like hydrogenation. chemrxiv.org Iron-based catalysts derived from biomass have also been developed for the deuteration of arenes and heteroarenes using D₂O, showcasing the potential for more sustainable catalytic systems. nih.gov

Catalyst SystemDeuterium SourceKey Features
Pd/C, Pt/C, Rh/Al₂O₃D₂Effective for H/D exchange on methylcyclopentane; extent of exchange varies with metal and temperature. rsc.orgnih.gov
Iridium NanoparticlesC₆D₆High chemo- and regioselectivity under mild conditions; avoids side reactions. chemrxiv.org
Iron/CelluloseD₂O/H₂Scalable and sustainable; effective for arenes and heterocycles. nih.gov
AluminaD₂Used for exchange with cyclic olefins; mechanism involves a dissociative process. rsc.org

Homogeneous Deuteration Techniques

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers another set of tools for deuteration. These methods often provide high selectivity under milder conditions.

Transition metal complexes, particularly those of iridium and rhodium, are prominent in homogeneous hydrogen isotope exchange (HIE) reactions. nih.govacs.org For instance, iridium complexes can catalyze the deuteration of a wide range of organic compounds. snnu.edu.cn The mechanism often involves the reversible activation of C-H bonds by the metal center. acs.org

Ruthenium hydride complexes have also been investigated for their catalytic activity in H/D exchange between olefins and D₂O. researchgate.net The catalytic cycle involves the exchange between the metal hydride and D₂O, followed by the reversible insertion of the olefin into the metal-deuterium bond, allowing for the deuteration of both olefinic and alkyl positions. researchgate.net

More recently, cobalt-based catalysts have been shown to be effective for the stereoretentive hydrogen isotope exchange of C(sp³)-H bonds, which is a significant challenge in deuteration chemistry. nih.gov

Catalyst TypeDeuterium SourceKey Features
Iridium ComplexesD₂ or D₂OWidely used for HIE; often requires directing groups for selectivity. nih.govsnnu.edu.cn
Ruthenium Hydride ComplexesD₂OEffective for deuterating olefins through a metal hydride exchange mechanism. researchgate.net
Cobalt ComplexesD₂Capable of stereoretentive HIE of C(sp³)-H bonds. nih.gov
Palladium with LigandsD₂OCan achieve regioselective deuteration, for example, at the β-position of aliphatic acids. thieme-connect.de

Characterization of Deuteration Extent and Purity for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the specific sites of deuteration.

Deuterium (²H) NMR provides direct observation of the deuterium atoms. The chemical shifts in the ²H NMR spectrum correspond to the different positions in the molecule, and the relative peak areas can be used to quantify the exchange rates at each position. rsc.orgosti.gov

Proton (¹H) NMR is also used to assess the degree of deuteration by observing the disappearance or reduction of signals corresponding to protons that have been replaced by deuterium. harvard.edu

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is used to assess the chemical purity of the sample, separating the desired product from any starting materials, byproducts, or rearranged isomers. researchgate.netepa.gov

The combination of these analytical techniques provides a comprehensive picture of the isotopic and chemical purity of the synthesized this compound, ensuring its suitability for high-precision research applications. nih.govchemie-brunschwig.ch A Certificate of Analysis (COA) typically accompanies commercially available deuterated compounds, detailing these purity metrics. otsuka.co.jp

Analytical TechniqueInformation Provided
Mass Spectrometry (MS)Overall extent of deuteration (number of D atoms). rsc.orgnih.gov
Deuterium (²H) NMRSpecific sites and relative extent of deuteration at each position. rsc.orgosti.gov
Proton (¹H) NMRDisappearance of proton signals, indicating deuteration. harvard.edu
Gas Chromatography (GC/GC-MS)Chemical purity, separation of isomers and impurities. researchgate.netepa.gov

Elucidation of Reaction Mechanisms Involving Methylcyclopentane D12

Catalytic Hydrogen-Deuterium Exchange Mechanisms

Hydrogen-deuterium (H-D) exchange reactions catalyzed by metals are fundamental in understanding carbon-hydrogen (C-H) bond activation. osti.gov The use of fully deuterated methylcyclopentane (B18539) (MCP-d12) provides a clear background against which the exchange of deuterium (B1214612) for hydrogen can be monitored, offering insights into catalyst activity and the nature of surface-bound intermediates. osti.govrsc.org

Exchange on Supported Metal Catalysts (e.g., Palladium, Platinum, Rhodium, Iridium, Ruthenium)

Supported metal catalysts are widely used in industrial processes, and understanding their mechanistic behavior is crucial for optimization. Studies on methylcyclopentane have utilized various supported noble metal catalysts, including palladium (Pd), platinum (Pt), rhodium (Rh), iridium (Ir), and ruthenium (Ru), to investigate H-D exchange. osti.govrsc.org

The exchange reaction of methylcyclopentane with deuterium has been studied over supported palladium, platinum, and rhodium catalysts, with the products analyzed by mass spectrometry and deuterium NMR spectroscopy. rsc.org These analytical techniques allow for the detailed tracking of deuterium incorporation. rsc.org Research has shown that at higher temperatures (e.g., 110 °C), all these catalysts facilitate faster H-D exchange rates compared to lower temperatures. osti.gov Among these, ruthenium has been identified as facilitating the most efficient H-D exchange, indicative of strong C-H bond activation. osti.gov Palladium, in particular, has been noted for its high extent of multiple exchange and "turnover" of the molecules on the surface. rsc.org Iridium also serves as an active catalyst for H/D exchange. researchgate.net

Interactive Table: H-D Exchange Activity of Various Metal Catalysts

CatalystSupportTemperature (°C)Relative H-D Exchange RateNotes
Palladium (Pd)γ-Al2O3110HighExhibits significant "turnover" reactions. osti.govrsc.org
Platinum (Pt)γ-Al2O3110ModerateExchange rate is position-dependent. osti.gov
Rhodium (Rh)Supported-ActiveStudied alongside Pd and Pt. rsc.org
Iridium (Ir)γ-Al2O3110ModerateExchange rate is position-dependent. osti.gov
Ruthenium (Ru)γ-Al2O3110Very HighMost efficient for C-H bond activation. osti.gov

Positional Selectivity and Stereochemistry of Deuterium Incorporation

The use of deuterium NMR spectroscopy has been instrumental in determining the specific positions on the methylcyclopentane ring where deuterium exchange occurs. rsc.org The resonances for deuterium atoms at the different carbon positions are distinguishable, allowing for a detailed analysis of positional selectivity. rsc.org

Studies have revealed that the exchange rates are dependent on the position on the ring. osti.gov For catalysts like iridium, platinum, and ruthenium at 110 °C, the trend in H/D exchange rates shows a clear dependence on steric hindrance. The exchange is fastest on the unhindered, or "open," side of the ring and slowest for the methyl group. osti.gov This positional selectivity is influenced by the orientation of the methylcyclopentane molecule on the catalyst surface. The side of the ring opposite the methyl group (the unhindered side) is more reactive than the side hindered by the methyl group. osti.gov In contrast, palladium catalysts have shown the ability to perform almost equally efficient H/D exchanges at all positions, suggesting a different interaction mechanism, possibly involving "turnover" reactions where the molecule detaches and reattaches to the surface in different orientations. osti.govrsc.org

Influence of Catalyst Composition and Reaction Conditions on Exchange Pathways

Temperature plays a critical role. At lower temperatures (e.g., 55 °C), the H-D exchange rates and the selectivity for exchanged positions are very limited. osti.gov As the temperature increases, the exchange rates accelerate significantly across all studied catalysts. osti.gov The nature of the metal itself is a primary determinant of the exchange mechanism. The observation that palladium promotes extensive multiple exchanges suggests a mechanism where the molecule can "roll over" on the surface, exposing different C-H bonds for activation. rsc.org In contrast, the more pronounced positional selectivity on Ir, Pt, and Ru suggests a more constrained interaction with the catalyst surface. osti.gov

Ring-Opening Reactions and Skeletal Rearrangements

Methylcyclopentane can undergo ring-opening and skeletal rearrangements, particularly at higher temperatures and in the presence of specific catalysts. These reactions are of significant interest in petroleum refining for producing branched alkanes from cyclic hydrocarbons. osti.gov

Mechanistic Pathways of Methylcyclopentane Ring Opening

The ring-opening of methylcyclopentane can lead to various hexane (B92381) isomers. The specific products formed depend on the catalyst and reaction conditions. First-principles calculations have been used to study the conversion of methylcyclopentane to its various ring-opening products over Pt, Rh, Ir, and Pd catalysts. researchgate.net

Experimental studies have shown that among the noble metals, ruthenium is a particularly promising catalyst for ring-opening. At 110 °C, only the Ru catalyst demonstrated the production of hexane from methylcyclopentane. osti.gov This suggests that while other metals like Pt, Ir, and Pd are active for C-H bond activation (H-D exchange), they have a higher barrier for the C-C bond cleavage required for ring opening under these conditions. osti.gov The mechanism of ring contraction, another possible rearrangement, is thought to involve a carbene de-insertion as a key step in carbon-carbon bond cleavage. researchgate.net

Role of Deuterium Labeling in Tracing Carbon-Carbon Bond Cleavage

Deuterium labeling is an invaluable technique for tracing the pathways of carbon-carbon bond cleavage during ring-opening and skeletal rearrangements. researchgate.net By analyzing the distribution of deuterium in the products, researchers can deduce which C-C bonds were broken in the parent molecule.

For example, in the hydrogenolysis of cyclic alkanes, isotopic labeling experiments can demonstrate which specific C-C bond is cleaved. researchgate.net In the study of methylcyclohexane (B89554) hydrogenolysis over an Iridium/SiO2 catalyst, a mechanism involving a dimetallacyclopentane intermediate was proposed for the C-C bond cleavage step. researchgate.net While direct studies on Methylcyclopentane-D12 for this specific purpose are less detailed in the provided context, the principles derived from similar systems are applicable. The use of deuterium-labeled reactants allows for the investigation of kinetic isotope effects, where the difference in reaction rates between the deuterated and non-deuterated compounds can provide evidence for C-H (or C-D) bond breaking in the rate-determining step of the reaction. caltech.edunih.gov This information is crucial for building a complete picture of the reaction mechanism, from initial reactant adsorption to final product formation.

Isomerization Processes in Cyclic Hydrocarbons

The study of isomerization in cyclic hydrocarbons is fundamental to understanding various industrial and natural chemical transformations. numberanalytics.com this compound has been instrumental in probing the mechanisms of such rearrangements, particularly in catalytic processes.

Research on the exchange reaction of methylcyclopentane with deuterium over palladium, platinum, and rhodium catalysts has provided significant insights. rsc.org The use of deuterium NMR spectroscopy allows for the distinct identification of deuterium atoms at different positions within the methylcyclopentane molecule. rsc.org This technique reveals the fractions of molecules that have undergone exchange on the sterically unhindered side of the ring, the hindered side (cis to the methyl group), or on both sides. rsc.org These detailed findings help in deducing the mechanisms of exchange reactions and how they are influenced by the choice of metal catalyst and reaction temperature. rsc.org For instance, palladium catalysts have been shown to promote the highest levels of multiple exchange and "turnover" of the molecules on the catalyst surface. rsc.org

Furthermore, studies on the isomerization of cyclic hydrocarbons have demonstrated that under certain catalytic conditions, no cracking or significant structural isomerization of the carbon skeleton occurs, ensuring the integrity of the primary cyclic structure during deuteration. google.comcdnsciencepub.com This is crucial for accurately interpreting the results of isotopic labeling experiments. The ability to produce perdeuterated hydrocarbons, including cyclic alkanes, without altering their fundamental structure allows for precise investigations into isomerization pathways. cdnsciencepub.com

Ion-Molecule Reactions and Gas-Phase Chemistry

In the rarefied environment of the gas phase, ion-molecule reactions govern the chemistry of diverse environments, from interstellar clouds to mass spectrometers. colorado.edu this compound is a key reagent in unraveling the mechanisms of these reactions.

Hydride and deuteride (B1239839) transfer reactions are fundamental processes in organic and organometallic chemistry. yale.eduepdf.pub In the context of gas-phase ion chemistry, this compound has been employed to study the structures and reactivity of various carbocations.

One notable application is in the study of C₄H₈⁺ ions. The structures of these ions, generated from different precursors, can be determined by observing the products of D₂⁻ transfer reactions with this compound. nih.govoclc.org The general reaction is:

C₄H₈⁺ + C₆D₁₂ → C₄H₈D₂ + C₆D₁₀⁺ nih.govoclc.org

By analyzing the structure of the resulting deuterated butane (B89635) (C₄H₈D₂), researchers can infer the structure of the original C₄H₈⁺ ion. nih.govoclc.orgnist.gov For example, it has been demonstrated that the product CH₃CHDCHDCH₃ is formed exclusively from the reaction of a 2-C₄H₈⁺ ion with methylcyclopentane-d₁₂. nist.gov These experiments have been crucial in understanding the isomerization of C₄H₈⁺ ions at different pressures and with varying internal energies. nih.govoclc.org

The rates of these deuteride transfer reactions have also been measured, providing valuable kinetic data. For instance, the rate constants for D₂⁻ transfer from methylcyclopentane-d₁₂ to iso-C₄H₈⁺ and 2-C₄H₈⁺ ions have been determined, allowing for a more quantitative understanding of the competitive reaction pathways. nih.gov

The fragmentation of molecular ions in a mass spectrometer provides a fingerprint of their structure. youtube.comwpmucdn.com The study of the fragmentation pathways of this compound ions offers insights into the stability of various carbocations and the mechanisms of unimolecular decomposition.

While direct studies focusing solely on the fragmentation of this compound ions are specific, the principles of mass spectral fragmentation of cyclic alkanes are well-established. nhqhblog.tech Upon ionization, the molecular ion can undergo a series of rearrangements and bond cleavages. For cyclic compounds, this often involves the initial opening of the ring to form a linear radical cation, which then undergoes further fragmentation.

In the context of its use in ion-molecule reaction studies, the fragmentation of the resulting C₆D₁₀⁺ ion from deuteride transfer is also of interest. nih.govoclc.org The fragmentation of this ion can provide information about the energy transferred during the initial ion-molecule reaction. The general fragmentation pathways for alkyl-substituted cyclopentanes involve the loss of the alkyl group or the loss of small neutral molecules like ethene following ring-opening. nhqhblog.tech The deuteration of the molecule allows for a more detailed analysis of these pathways by tracking the positions of the deuterium atoms in the fragment ions.

A key aspect of fragmentation is the formation of stable carbocations. youtube.com For instance, in the fragmentation of branched alkanes, cleavage often occurs to form the most stable, highly substituted carbocation. youtube.com This principle also applies to the fragmentation of ions derived from methylcyclopentane.

Table 1: Key Ion-Molecule Reactions and Fragmentation Data

Reactants Products Significance Reference
C₄H₈⁺ + Methylcyclopentane-d₁₂C₄H₈D₂ + C₆D₁₀⁺Determination of C₄H₈⁺ ion structure nih.govoclc.org
Ir-H₄ + Cyclohexane-d₁₂Deuterated Ir-H₄Study of H/D exchange mechanisms chemrxiv.org
Protonated Formaldehyde + Cyclohexane-d₁₂[M-D]⁺, [M-D₂+H]⁺Investigation of hydride abstraction purdue.edu

Understanding the energetics and transition states of ion-molecule reactions is crucial for predicting their feasibility and rates. purdue.edursc.org Theoretical calculations, often in conjunction with experimental data, provide a powerful tool for mapping the potential energy surfaces of these reactions. purdue.edu

For hydride and deuteride transfer reactions involving this compound, the energetics of the reaction determine the direction and efficiency of the transfer. The reaction will be favorable if the formation of the products is exothermic. The study of these reactions as a function of collision energy can provide information about the energy barriers of the reaction. osti.gov

In the context of the C₄H₈⁺ and this compound system, the internal energy of the C₄H₈⁺ ion plays a significant role in its isomerization and subsequent reactions. nih.govoclc.org Ions with higher internal energy are more likely to isomerize to more stable structures before reacting. nih.govoclc.org The efficiency of energy transfer during collisions with a neutral gas can also influence the outcome of the reaction, a factor that can be studied by varying the pressure of a bath gas. oclc.org

Kinetic Isotope Effect Kie Studies with Methylcyclopentane D12

Theoretical Foundations of Kinetic Isotope Effects

The theoretical basis for the kinetic isotope effect lies in the differences in zero-point vibrational energies (ZPE) between bonds to different isotopes. princeton.edu A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower fundamental vibrational frequency compared to a carbon-hydrogen (C-H) bond. This results in a lower ZPE. Consequently, more energy is required to cleave a C-D bond than a C-H bond, which can lead to a slower reaction rate for the deuterated compound. Isotopic substitution is assumed not to alter the electronic potential energy surface of the reaction. princeton.edu

Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgprinceton.edu For C-H bond cleavage, this effect is expressed as the ratio of the rate constants, kH/kD. Because the ZPE of a C-D bond is lower than that of a C-H bond, the activation energy for cleaving the C-D bond is higher, leading to a slower reaction rate for the deuterated substrate. This results in a "normal" primary KIE, where kH/kD is greater than 1. princeton.edu The magnitude of the primary KIE for deuterium (B1214612) substitution can typically range from 2 to 8 at room temperature, with the theoretical maximum for a simple homolytic cleavage being around 7. princeton.edulibretexts.org The exact value provides insight into the nature of the transition state; a more symmetric transition state where the hydrogen is equally bonded to the donor and acceptor atoms tends to exhibit a larger KIE. princeton.edu

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org SKIEs arise from changes in the vibrational frequencies of the C-H/C-D bonds between the ground state and the transition state. They are categorized based on the position of the isotope relative to the reaction center:

α-SKIEs : Occur when the isotope is on the carbon atom undergoing a change in hybridization. For example, if a carbon atom changes from sp3 to sp2 hybridization during the reaction, the out-of-plane bending vibrations of the remaining C-H bonds are less restricted in the transition state. This leads to a normal KIE (kH/kD > 1). Conversely, a change from sp2 to sp3 hybridization results in an inverse KIE (kH/kD < 1). wikipedia.orgprinceton.edu

β-SKIEs : Are observed when the isotope is on a carbon atom adjacent to the reacting center. These effects are often associated with hyperconjugation, where the C-H/C-D bond helps to stabilize a developing positive charge in the transition state. Since a C-H bond is a better electron donor than a C-D bond, the protiated compound is stabilized more, leading to a faster reaction and a normal KIE (kH/kD > 1). princeton.edu

In some reactions, particularly those involving the transfer of light particles like hydrogen, a quantum mechanical phenomenon known as tunneling can occur. princeton.edu Tunneling allows a particle to pass through an activation barrier even if it does not have sufficient classical energy to overcome it. escholarship.org This effect is highly mass-dependent; the probability of tunneling decreases significantly with increasing mass. royalsocietypublishing.org

Consequently, hydrogen is much more likely to tunnel than deuterium. royalsocietypublishing.org When tunneling contributes significantly to the reaction rate, it can lead to unusually large primary kinetic isotope effects, with kH/kD values far exceeding the semi-classical limit of ~7, sometimes reaching values of 20-100 or even higher, especially at low temperatures. princeton.eduicm.edu.pl The observation of such large KIEs is a strong indicator that quantum tunneling is a significant factor in the reaction mechanism. princeton.edu However, in some surface and interfacial chemical systems, tunneling can occur without an anomalously large KIE if another process, like surface diffusion, is rate-limiting. nih.gov

Secondary Kinetic Isotope Effects

Application of Methylcyclopentane-D12 in Elucidating Rate-Determining Steps

The kinetic isotope effect is a crucial tool for determining the rate-determining step (RDS) of a multi-step reaction. libretexts.orgresearchgate.net By comparing the reaction rate of a substrate with its specifically deuterated analogue, such as this compound, chemists can infer whether a C-H bond is broken in the slowest step of the mechanism. libretexts.org

If a significant primary kinetic isotope effect (kH/kD > 1) is observed when comparing the reaction of methylcyclopentane (B18539) with that of this compound, it provides strong evidence that the cleavage of a C-H bond is part of the rate-determining step. princeton.edu For instance, in an E2 elimination reaction, the base removes a proton in the concerted, rate-determining step, and these reactions typically show large KIEs. libretexts.org Conversely, if no significant KIE is observed (kH/kD ≈ 1), it suggests that C-H bond cleavage occurs in a fast step either before or after the RDS, as seen in many E1 reactions where the rate is determined by the formation of a carbocation. princeton.edu

In the context of methylcyclopentane reactions, such as catalytic ring-opening, KIE studies can distinguish between possible rate-limiting steps. A mechanistic study of methylcyclopentane ring-opening on metal catalysts considered whether C-C bond cleavage or the subsequent C-H(D) bond reformation was rate-determining. epfl.ch The analysis concluded that due to their similar isotope effects under the studied conditions, it was difficult to distinguish between the two possibilities, but it ruled out initial C-H bond dissociation as the sole rate-determining step. epfl.ch This demonstrates how KIE measurements, or the lack thereof, provide critical constraints on possible reaction mechanisms.

Reaction TypeTypical KIE (kH/kD)Implication for Rate-Determining Step (RDS)
E2 Elimination ~ 4-8C-H bond breaking occurs in the RDS. libretexts.org
E1 Elimination ~ 1.0-1.2C-H bond breaking occurs after the RDS. princeton.edu
SN1 Reaction (α-SKIE) ~ 1.1-1.25sp3 to sp2 rehybridization at the reaction center in the RDS. wikipedia.org
SN2 Reaction (α-SKIE) ~ 0.9-1.0sp3 hybridization is maintained or slightly altered in the RDS. wikipedia.org

Intramolecular and Intermolecular KIE Investigations

Kinetic isotope effects can be investigated through two principal experimental designs: intermolecular and intramolecular competition. The choice of experiment can reveal subtle details about the reaction mechanism, particularly regarding reversible steps. uoc.gr

Intermolecular KIE experiments involve running a reaction with a mixture of the unlabeled (e.g., methylcyclopentane) and labeled (e.g., this compound) substrates. wikipedia.orguoc.gr The rate difference is measured by comparing the consumption of the two isotopologues or the formation of their respective products. A significant intermolecular KIE suggests that C-H/C-D bond cleavage is involved in or before the rate-determining step. uoc.gr

Intramolecular KIE experiments use a single substrate that contains both hydrogen and deuterium at equivalent, competing positions. uoc.gr The KIE is determined from the product distribution resulting from the cleavage of a C-H bond versus a C-D bond within the same molecule.

The comparison between intermolecular and intramolecular KIEs is a powerful diagnostic tool. rsc.org

If the first step of a reaction involving C-H bond cleavage is irreversible and rate-determining, both intermolecular and intramolecular KIEs will be large and roughly equal.

A study on the nitrosoarene ene reaction using deuterated tetramethylethylene (TME) provides a clear example of this principle. The intermolecular competition between TME-d0 and TME-d12 yielded a KIE of 1.98, while the intramolecular competition in trans-TME-d6 gave a much larger KIE of ~3.0. rsc.org This difference was interpreted as evidence for the reversible formation of an intermediate before the final, product-forming H/D abstraction step. rsc.org

Table of Kinetic Isotope Effects in the Nitrosoarene Ene Reaction with Deuterated TME

Experiment Type Substrates KIE (kH/kD) Mechanistic Implication
Intermolecular TME-d0 / TME-d12 1.98 ± 0.05 Reversible formation of an intermediate. rsc.org
Intramolecular cis-TME-d6 1.5 ± 0.1 Reversible formation of an intermediate. rsc.org
Intramolecular trans-TME-d6 3.0 ± 0.1 Primary isotope effect in the product-forming step. rsc.org

(Data sourced from Adam et al., J. Org. Chem. 2003, 68, 6, 2420-2427) rsc.org

Isotope Effects in Catalytic Reaction Systems

In heterogeneous catalysis, isotope tracer studies using molecules like this compound are invaluable for understanding reaction mechanisms on metal surfaces. The exchange reaction between methylcyclopentane (MCP) and deuterium gas (D2) over various metal catalysts has been studied to probe the nature of the catalytic sites and the mechanism of C-H bond activation. rsc.orgosti.gov

Studies using supported palladium, platinum, and rhodium catalysts showed that the exchange of hydrogen for deuterium occurs at different rates for the various positions on the methylcyclopentane molecule. rsc.orgosti.gov By using 2H NMR and mass spectrometry, researchers could distinguish between deuterium incorporation on the methyl group, the methine position (C1), and the different methylene (B1212753) positions on the ring.

A key finding was the difference in exchange patterns between metals. For instance, at 110 °C on iridium, platinum, and ruthenium catalysts, the H/D exchange rates depended on the steric accessibility of the C-H bonds, with the highest rate occurring on the unhindered side of the ring and the lowest rate on the methyl group. In contrast, palladium was able to catalyze H/D exchange almost equally at all positions, suggesting a different surface interaction mechanism, possibly involving a "turnover" or "roll-over" of the molecule on the catalyst surface. rsc.org

These isotope effects provide direct insight into the catalytic cycle. The observation of multiple deuterium atoms incorporated in a single interaction with the surface (multiple exchange) points to mechanisms where the adsorbed intermediate can move along the surface before desorbing. The selectivity of ring opening and isomerization reactions of methylcyclopentane is also influenced by these surface phenomena, which can be effectively probed using deuterated molecules. For example, on a Ru/γ-Al2O3 catalyst, H/D exchange was efficient, and ring-opened products like n-hexane were observed, indicating that ruthenium is effective at activating both C-H and C-C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating molecular structure and dynamics. fishersci.com For deuterated compounds such as this compound, specific NMR methods are employed to analyze the deuterium nuclei and monitor their behavior in chemical reactions.

Deuterium NMR (²H NMR) for Positional Analysis and Mechanistic Insights

Deuterium (²H) NMR spectroscopy is instrumental in determining the position of deuterium atoms within a molecule. In a study involving the H/D exchange of methylcyclopentane (MCP) over noble metal catalysts, ²H NMR was used to monitor the insertion of deuterium. osti.gov The standard ²H NMR spectrum of this compound (MCP-d12) shows distinct peaks corresponding to the different deuterium positions in the molecule. The relative areas of these peaks are consistent with the number of deuterons at each unique position. osti.gov For instance, the peak areas for the methylene deuterons are twice that of the methine deuteron, and the methyl deuterons' peak area is three times that of the methine deuteron. osti.gov

By comparing the ²H NMR spectra of partially deuterated MCP with the fully deuterated standard, researchers can determine the relative exchange rates at different C-H positions. osti.gov This positional analysis provides critical mechanistic insights into catalytic processes, such as which C-H bonds are more readily activated by a particular catalyst. osti.govresearchgate.net For example, faster H/D exchange rates at specific sites indicate a lower activation energy barrier for C-H bond cleavage at those positions. osti.gov This technique has been effectively used to understand reaction mechanisms in various chemical transformations, including those involving cycloalkanes. cdnsciencepub.comnumberanalytics.com

In-Situ NMR Monitoring of Deuterium Exchange and Reaction Progress

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR spectrometer. nih.gov This method is particularly valuable for studying deuterium exchange reactions, providing a dynamic view of the reaction progress and the formation of intermediates. osti.govlibretexts.org In studies of methylcyclopentane on catalysts, high-pressure NMR tubes are used to contain the reaction under specific temperatures and deuterium pressures. osti.gov

By acquiring ²H NMR spectra over time, the rate of deuterium incorporation into the molecule can be followed. osti.gov The increase in intensity of specific peaks in the aliphatic region of the spectrum corresponds to the formation of deuterated products. osti.gov This continuous monitoring helps in determining reaction rates and understanding the influence of different catalysts and reaction conditions on the H/D exchange process. osti.gov For instance, in-situ NMR has revealed that iridium catalysts can facilitate H/D exchange at lower temperatures compared to other noble metals, suggesting a lower C-H activation energy barrier. osti.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for confirming the molecular weight and assessing the isotopic purity of labeled compounds like this compound.

High-Resolution Mass Spectrometry for Isotopic Purity and Fragment Identification

High-resolution mass spectrometry (HRMS) is crucial for determining the isotopic enrichment of deuterated compounds. almacgroup.comresearchgate.net Advances in time-of-flight (TOF) mass spectrometers have enabled vastly improved resolution, allowing for the accurate differentiation and quantification of isotopologues. almacgroup.comresearchgate.net This high mass accuracy is essential for calculating the isotopic purity by distinguishing the fully deuterated molecule from those containing fewer deuterium atoms. researchgate.net

In the analysis of deuterated compounds, HRMS can separate the peak of interest from interfering impurities. almacgroup.com The process often involves extracting the ion chromatograms for each resolved isotope and integrating the peak areas to quantify their relative abundance. almacgroup.com This is particularly important because deuterated standards can sometimes undergo deuterium exchange, which could compromise the accuracy of low-level detection methods if not accounted for. isotope.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions are selected and then fragmented to reveal details about their chemical structure. nationalmaglab.org In MS/MS, a precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. nationalmaglab.org This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

For cycloalkanes like methylcyclopentane, the ring structure provides stability to the molecular ion. ntu.edu.sg Common fragmentation pathways for methylcyclopentane include the loss of a methyl group (CH₃) to form a cyclopentyl cation, or the loss of an ethylene (B1197577) molecule (C₂H₄). ntu.edu.sg The cyclopentyl cation can then undergo further fragmentation. ntu.edu.sg In the context of this compound, studying the fragmentation pathways via MS/MS helps to confirm the structure and the location of the deuterium labels. By analyzing the mass-to-charge ratios of the fragment ions, one can deduce the specific losses of deuterated fragments, which provides confirmatory evidence for the perdeuterated structure. researchgate.net This detailed fragmentation analysis is invaluable for the structural characterization of isotopically labeled compounds. cas.cn

Interactive Data Table: Spectroscopic Properties of Deuterated Solvents

This table provides a reference for the properties of common deuterated solvents used in NMR spectroscopy.

SolventFormulaMolecular Weight ( g/mol )Density (g/mL at 25°C)Melting Point (°C)Boiling Point (°C)CAS Number
Cyclohexane-d12 C₆D₁₂96.230.8936.580.71735-17-7
Benzene-d6 C₆D₆84.150.955.579.11076-43-3
Methanol-d4 CD₄O36.070.888-9865.4811-98-3
Toluene-d8 C₇D₈100.20.943-951102037-26-5
Deuterium Oxide D₂O20.031.1073.8101.47789-20-0

Data sourced from various chemical suppliers and databases. sigmaaldrich.com

Isotope-Ratio Mass Spectrometry in Tracer Studies

Isotope-Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the isotopic composition of elements within a sample. forensic-isotopes.orgthermofisher.com In the context of this compound, IRMS is instrumental in tracer studies, where the deuterated compound is introduced into a system to track its metabolic or environmental fate. The significant mass difference between deuterium (²H) and protium (B1232500) (¹H) allows for highly sensitive detection and quantification of this compound and its derivatives against a natural abundance background. unam.mx

The core principle of IRMS involves ionizing the sample, separating the ions based on their mass-to-charge ratio, and measuring the abundance of each isotopic species. forensic-isotopes.org For organic compounds like this compound, this is often preceded by a separation technique such as gas chromatography (GC) to isolate the compound of interest from a complex mixture. This hyphenated technique, GC-IRMS, is particularly useful for analyzing intricate samples. nih.gov

Detailed Research Findings:

In tracer studies, the isotopic enrichment of a sample is measured and expressed as a mole percent excess (MPE). For instance, research on triglyceride metabolism, while not directly involving this compound, demonstrates the capability of GC-IRMS to detect very low levels of isotopic enrichment, as low as 0.009 MPE. nih.gov This level of sensitivity is crucial for tracking the subtle changes in concentration of deuterated tracers in biological or environmental systems.

The application of IRMS in tracer studies allows researchers to:

Elucidate metabolic pathways by tracking the incorporation of deuterium from this compound into various metabolites.

Quantify the contribution of specific sources to a mixture, for example, in environmental studies tracking the dispersion of pollutants.

Determine the kinetics of chemical reactions by monitoring the rate of isotopic exchange or transformation.

The precision of IRMS enables the differentiation between samples from different origins, as the isotopic signature can be a unique identifier. forensic-isotopes.org This has significant implications for forensic science and environmental monitoring, where establishing the source of a substance is critical. forensic-isotopes.org

Interactive Data Table: Key Parameters in IRMS for Tracer Studies

ParameterDescriptionRelevance to this compound Studies
Isotopic Enrichment (MPE)The excess fraction of the heavy isotope in a sample compared to a standard.Quantifies the concentration of this compound or its labeled metabolites.
Mass-to-Charge Ratio (m/z)The ratio of an ion's mass to its charge, used for separation in the mass spectrometer.Allows for the specific detection of deuterated fragments of this compound.
Retention Time (in GC-IRMS)The time it takes for a compound to pass through the gas chromatography column.Aids in the identification and separation of this compound from other compounds in a mixture.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure and functional groups of a compound. Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. youtube.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of the molecule during a vibration. cdnsciencepub.com

For a molecule like this compound, the substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the C-D bonds compared to C-H bonds due to the increased mass of deuterium. unam.mx This isotopic shift is a key feature in the vibrational spectra and allows for the specific identification and analysis of deuterated compounds.

Vibrational Analysis of Deuterated Cycloalkanes

The vibrational analysis of deuterated cycloalkanes, including isotopomers of cyclopentane (B165970) and cyclohexane, provides fundamental insights into their structure and dynamics. acs.orgacs.org The vibrational spectra of these molecules are characterized by a series of bands corresponding to different vibrational modes, such as stretching, bending, and ring-puckering motions.

Detailed Research Findings:

The replacement of hydrogen with deuterium results in a predictable decrease in the frequency of the corresponding vibrational modes. For C-H stretching vibrations, which typically appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra, the corresponding C-D stretching vibrations are observed at significantly lower frequencies, generally in the 2000-2200 cm⁻¹ range. nih.gov This clear spectral window allows for the unambiguous identification of deuterated species.

For cycloalkanes, low-frequency vibrations associated with ring-puckering and pseudorotation are of particular interest. acs.org Studies on cyclopentane and its deuterated derivatives have utilized far-infrared spectroscopy to investigate these complex motions. biomedres.us The vibrational spectra provide crucial data for developing and validating theoretical models of molecular potential energy surfaces.

The analysis of polarized Raman spectra is particularly valuable for assigning vibrational modes to their respective symmetry species. acs.org This information is essential for a complete understanding of the molecular structure and bonding.

Interactive Data Table: Comparison of Vibrational Frequencies for C-H and C-D Bonds

Vibrational ModeTypical Frequency Range for C-H (cm⁻¹)Typical Frequency Range for C-D (cm⁻¹)Spectroscopic Technique
Stretching2800 - 30002000 - 2200IR and Raman
Bending (Scissoring/Rocking)1350 - 1480~950 - 1100IR and Raman

Advanced IR Spectroscopy for Environmental Trace Analysis

Advanced infrared spectroscopy techniques have emerged as powerful tools for the detection and quantification of trace levels of environmental contaminants. spectroscopyonline.comclu-in.org These methods offer high sensitivity and specificity, making them suitable for monitoring pollutants in various environmental matrices. felmi-zfe.at

Detailed Research Findings:

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique that allows for rapid and high-resolution analysis. spectroscopyonline.com In environmental applications, Open-Path FTIR (OP-FTIR) can be used for the remote sensing of atmospheric pollutants over long distances. clu-in.org This is particularly relevant for monitoring the dispersion of volatile organic compounds, including deuterated tracers like this compound, in the atmosphere. clu-in.org

For the analysis of solid or liquid samples, techniques such as Attenuated Total Reflection (ATR)-FTIR and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are employed. spectroscopyonline.com ATR-FTIR is well-suited for analyzing the surface of materials, while DRIFTS is ideal for powdered samples.

Recent advancements in IR spectroscopy include the development of nanomechanical infrared spectroscopy (NAM-IR), which allows for the analysis of extremely small sample amounts, down to the nanogram level. spectroscopyonline.com This technique measures the photothermal heating of a sample upon IR absorption, offering a significant increase in sensitivity compared to traditional methods. spectroscopyonline.com Such innovations hold promise for the ultra-trace analysis of deuterated compounds in complex environmental samples.

The coupling of IR spectroscopy with chemometric methods, such as principal component analysis (PCA) and partial least squares (PLS) regression, enhances the ability to extract quantitative information from complex spectral data. spectroscopyonline.com These statistical tools are invaluable for resolving overlapping spectral features and improving the accuracy of concentration measurements in environmental analysis. spectroscopyonline.com

Conclusion

Methylcyclopentane-D12 stands as a powerful tool in modern chemical research. Its utility as a perdeuterated alicyclic hydrocarbon allows for detailed investigations into reaction mechanisms that would be difficult or impossible to study otherwise. Through its application in catalysis and ion chemistry, researchers have gained significant insights into fundamental processes such as C-H bond activation, ring-opening reactions, and carbocation rearrangements. The continued use of this compound and similar isotopically labeled compounds will undoubtedly continue to advance our understanding of the complex world of chemical transformations.

Computational and Theoretical Investigations of Methylcyclopentane D12 Reactivity and Structure

Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. purdue.edu It is particularly well-suited for mapping the potential energy surfaces of chemical reactions involving deuterated hydrocarbons like Methylcyclopentane-D12. researchgate.net By calculating the energies of reactants, products, and intermediate structures, DFT can elucidate complex reaction pathways. purdue.eduresearchgate.net

The activation of C-H bonds is a critical step in many chemical transformations, and its deuterated counterpart, C-D bond activation, provides deep mechanistic insight. science.gov DFT calculations are frequently employed to determine the activation energies for these processes. science.gov The substitution of hydrogen with deuterium (B1214612) results in a lower zero-point vibrational energy (ZPVE) for the C-D bond compared to the C-H bond. This difference in ZPVE is a primary contributor to the kinetic isotope effect (KIE), where the C-H bond is typically cleaved more readily than the C-D bond. nih.govwikipedia.org

Table 1: Representative DFT-Calculated Activation Energy Differences for C-H/C-D Bond Cleavage in Alkanes science.gov
Product FormedActivation Energy Difference (cal/mol) (Ea(C-D) - Ea(C-H))
Methane318.6
Ethane281.7
Propane280.2

A key strength of DFT is its ability to locate and characterize transition state (TS) structures, which are the highest energy points along a reaction coordinate. acs.org By analyzing the geometry and vibrational frequencies of a TS, chemists can gain a detailed understanding of the reaction mechanism. acs.orgacs.org For reactions involving this compound, DFT can be used to model the transition states for processes like dehydrogenation, oxidation, or ring-opening.

Computational studies on related systems, such as the dehydrogenation of alkanes catalyzed by iridium complexes, have successfully used DFT to map out entire potential energy profiles, including intermediates and transition states. rutgers.edu These calculations reveal that the energy barriers for reactions are influenced by factors like steric hindrance and the electronic properties of catalysts. rutgers.edu In studies of nucleophilic substitution reactions, DFT calculations have correlated the magnitude of deuterium isotope effects with the structure of the transition state, indicating whether the mechanism is more dissociative (carbocation-like) or associative (concerted). acs.orgacs.org Such analyses for this compound would provide precise details on bond-breaking and bond-forming processes at the molecular level.

Elucidation of Carbon-Hydrogen/Carbon-Deuterium Bond Activation Energies

Molecular Dynamics (MD) Simulations of Deuterated Hydrocarbons

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. aip.org For deuterated hydrocarbons like this compound, MD simulations are valuable for studying bulk properties, conformational dynamics, and transport phenomena. osti.govresearchgate.net While classical MD force fields typically treat isotopes by simply changing atomic masses, this approach can capture effects rooted in the Born-Oppenheimer approximation. osti.gov

MD simulations have been extensively used to study alkanes in various environments, such as within zeolite pores. researchgate.netacs.org These studies have revealed how molecular shape and confinement affect diffusion and conformational structure. researchgate.netacs.org For instance, simulations of linear alkanes in zeolites have shown that diffusion rates can be a periodic function of chain length. acs.org Applying MD to this compound could yield insights into its liquid-state structure, viscosity, and behavior under different temperature and pressure conditions, complementing experimental data. Furthermore, advanced MD techniques can be combined with quantum mechanics (QM/MM) to model reactive events with greater accuracy. osti.gov

Quantum Chemical Modeling of Isotope Effects and Vibrational Frequencies

Quantum chemical modeling is essential for accurately predicting the consequences of isotopic substitution. libretexts.orgajchem-a.com The primary effect of replacing hydrogen with deuterium is the change in mass, which significantly alters vibrational frequencies. osti.govlibretexts.org Since the potential energy surface remains largely unchanged under the Born-Oppenheimer approximation, these changes can be calculated with high precision. osti.gov

The relationship between mass and vibrational frequency (ν) can be approximated by the harmonic oscillator model, where ν is proportional to √(k/μ), with k being the force constant and μ the reduced mass. libretexts.org Since deuterium is about twice as heavy as hydrogen, C-D vibrational modes occur at significantly lower frequencies than the corresponding C-H modes. libretexts.orgajchem-a.com The theoretical ratio of ν(C-H)/ν(C-D) is approximately √2 (≈1.41), a value often observed experimentally. libretexts.org

Quantum chemical calculations, such as those using Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) methods, can predict the vibrational spectra of deuterated molecules. ajchem-a.com For example, calculations on thioformaldehyde (B1214467) (SCH₂) and its deuterated isotopologues (CSDH and SCD₂) show a systematic decrease in vibrational frequencies with increasing deuteration, which is attributed to the increased reduced mass. ajchem-a.com These theoretical spectra are invaluable for assigning experimental infrared (IR) and Raman spectra, helping to identify specific vibrational modes like C-D stretches, bends, and torsions. libretexts.org

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Thioformaldehyde and its Deuterated Isotopologues ajchem-a.com
MoleculeFrequency 1Frequency 2Frequency 3Frequency 4Frequency 5Frequency 6
SCH₂990.2991.01059.21455.52971.03024.6
CSDH814.4929.81074.91357.52285.63115.9
SCD₂759.0814.2954.31198.82226.22351.3

Correlation of Computational Data with Experimental Observations

The ultimate validation of theoretical models comes from their ability to reproduce and predict experimental results. For this compound, computational data can be correlated with a variety of experimental measurements.

Vibrational Spectroscopy: Calculated vibrational frequencies for this compound can be compared directly with experimental IR and Raman spectra. While calculated harmonic frequencies often need to be scaled to account for anharmonicity, the agreement is generally good, allowing for confident spectral assignment. This correlation is crucial for interpreting complex spectra and identifying conformational isomers.

Kinetic Isotope Effects (KIEs): Theoretical KIEs, derived from the free energies of transition states calculated with DFT, can be compared with experimentally measured KIEs. nih.govwikipedia.org This comparison provides a stringent test of the computed reaction mechanism. For many reactions, there is excellent agreement between theoretical and experimental KIEs, confirming the nature of the rate-determining step. nih.govscience.gov In some cases, exceptionally large experimental KIEs point to quantum mechanical tunneling, a phenomenon that can also be modeled computationally. wikipedia.orgacs.org

NMR Spectroscopy: MD simulations can be used to calculate dynamic properties that are probed by nuclear magnetic resonance (NMR), such as relaxation times and order parameters. rsc.org For deuterated molecules, comparing simulated deuterium NMR parameters with experimental data can validate the force fields used and provide detailed insights into molecular motion and structural dynamics. researchgate.netrsc.org

Through this synergy, computational investigations provide a molecular-level interpretation of macroscopic observations, deepening the fundamental understanding of the chemical and physical properties of this compound.

Applications of Methylcyclopentane D12 As an Isotopic Tracer in Chemical Systems

Tracing Carbon Skeletal Rearrangements in Organic Reactions

The study of rearrangement reactions, where the carbon framework of a molecule is reorganized, is fundamental to organic chemistry. slideshare.net Isotopic labeling with compounds like Methylcyclopentane-D12 is a powerful technique for elucidating the intricate mechanisms of these transformations. vaia.comannualreviews.org By replacing hydrogen atoms with deuterium (B1214612), chemists can track the movement of specific parts of a molecule during a reaction. cambridgescholars.com

The use of deuterium introduces a kinetic isotope effect, where the rate of a reaction can change due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. libretexts.org This effect provides evidence for which bonds are broken during the rate-determining step of a reaction. libretexts.org For instance, a significant decrease in reaction rate upon deuteration suggests that the C-H bond is broken in the slowest step of the mechanism. libretexts.org

In the context of carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, deuterated analogs can help confirm the migration of alkyl groups. slideshare.netcambridgescholars.com While specific studies detailing the use of this compound in tracing carbon skeletal rearrangements are not prevalent in the searched literature, the principles of using deuterated compounds in such studies are well-established. vaia.comannualreviews.orgcambridgescholars.com For example, studies on the acetolyses of deuterated cyclopentyl tosylates have utilized kinetic isotope effects to investigate reaction mechanisms. acs.org

Future Directions and Emerging Research Methodologies

Integration of Advanced Analytical Techniques with In-Situ Monitoring

A significant frontier in reaction analysis is the ability to observe molecular transformations in real-time under actual reaction conditions. The integration of advanced analytical techniques with in-situ monitoring provides a powerful tool for elucidating reaction mechanisms, identifying transient intermediates, and optimizing process parameters.

High-pressure in-situ Nuclear Magnetic Resonance (NMR) spectroscopy has been demonstrated as a powerful method for studying the catalytic upgrading of biomass model compounds. osti.gov In one study, deuterium-traced reactions of methylcyclopentane (B18539) (MCP) on an Iridium/γ-Alumina (Ir/γ-Al2O3) catalyst were monitored at 110 °C. osti.gov This approach allowed for the direct observation of hydrogen/deuterium (B1214612) (H/D) exchange rates at different positions on the MCP ring, revealing that the unhindered side of the molecule is more reactive than the side hindered by the methyl group. osti.gov

Other techniques are also being adapted for in-situ analysis. Fourier Transform Infrared (FTIR) spectroscopy, for instance, offers a method for the direct and simple in-situ determination of deuterium content in water, which can be extended to other systems to monitor processes like H/D exchange. rsc.org Similarly, advancements in mass spectrometry (MS), such as NanoSIMS (nanoscale secondary ion mass spectrometry), allow for the quantitative imaging and measurement of isotope ratios at the single-cell level, providing unparalleled spatial resolution for tracer studies in biological tissues. nih.gov While conventional techniques like MS cannot always distinguish between deuterated isotopomers of the same mass and NMR can be time-consuming, emerging methods like Molecular Rotational Resonance (MRR) spectroscopy offer rapid and precise site-specific deuteration monitoring. brightspec.com

Table 1: Comparison of In-Situ Monitoring Techniques for Deuterated Compounds

TechniquePrimary ApplicationKey AdvantageReference
High-Pressure NMRMechanistic studies of catalytic reactionsProvides detailed structural information and reaction kinetics in real-time. osti.gov
FTIR SpectroscopyMonitoring D/H ratios in liquidsSimple, direct measurements suitable for field use. rsc.org
NanoSIMSIsotopic imaging in biological samplesQuantitative measurements at the single-cell level. nih.gov
Molecular Rotational Resonance (MRR)Site-specific deuteration analysisRapid and unambiguous identification of isotopomers. brightspec.com

Development of Novel Deuteration Strategies for Complex Molecules

The synthesis of deuterated compounds is fundamental to their application. While traditional methods often involve multiple steps and pre-functionalized starting materials, recent research has focused on developing more efficient, selective, and sustainable deuteration strategies. snnu.edu.cn These advancements are crucial for producing complex molecules like Methylcyclopentane-D12 and its derivatives.

Late-stage functionalization via direct hydrogen-isotope exchange (HIE) is a particularly attractive approach as it minimizes synthetic steps. acs.org Several innovative methods have emerged:

Base-Mediated Deuteration: A metal- and ligand-free strategy has been developed using dimethyl sulfoxide (B87167) (DMSO)-d6 as the deuterium source. acs.org This cost-effective method allows for high levels of deuterium incorporation into various electronically distinct organic molecules. acs.org

Photochemical Deuteration: The use of visible light to induce deuteration is a growing field, offering mild reaction conditions. rsc.org This technique has proven effective for the late-stage deuteration of complex structures, including drug molecules and natural products. rsc.org

Advanced Catalysis: Metal catalysts, particularly those based on iridium, nickel, and ruthenium, are highly effective for C-H bond activation and subsequent deuteration. snnu.edu.cnacs.org For example, iridium complexes can catalyze HIE under deuterium gas, with the mechanism proceeding through the formation of a coordinatively unsaturated metal species that interacts with the substrate's C-H bond. acs.org

These novel strategies promise to make a wider range of specifically labeled deuterated compounds more accessible for research.

Expansion of Computational Models for Predictive Mechanistic Studies

Computational chemistry has become an indispensable tool for complementing experimental studies of reaction mechanisms. gsartor.org The expansion of computational models allows for the prediction of reaction pathways, transition state structures, and kinetic isotope effects (KIEs), providing a molecular-level picture that is often difficult to obtain through experiments alone. gsartor.org

For cycloalkanes like methylcyclopentane, first-principles calculations have been used to study ring-opening reactions over various metal catalysts (Pt, Rh, Ir, Pd). osti.gov These computational studies provide mechanistic insights that can explain experimentally observed reactivity and selectivity. osti.gov

In the broader context of deuteration, microkinetic modeling based on first-principles calculations is being used to elucidate complex reaction networks. For instance, a coverage-dependent microkinetic model was developed to understand the synthesis of deuterated methanol (B129727) (CD3OD) from CO deuteration on copper catalysts. acs.org This model, which incorporates interactions between adsorbed species, successfully predicted turnover frequencies that agreed with experimental data, whereas simpler models failed. acs.org Such predictive models are invaluable for designing more efficient catalysts and optimizing reaction conditions for the synthesis of deuterated compounds. Discrepancies between experimental and computational KIEs can also highlight areas for model improvement, such as accounting for solvent dynamics or anharmonic effects.

Exploration of New Tracer Applications in Interdisciplinary Fields

Deuterated compounds are well-established as tracers in mechanistic organic chemistry and mass spectrometry internal standards. acs.orgnovachem.com.au this compound has been used in specialized studies, such as in D2- transfer reactions to determine the structures of C4H8+ ions in the gas phase. oclc.org However, the future will see an expansion of their use into more diverse, interdisciplinary fields.

Environmental Science: Compound-specific isotope analysis (CSIA) uses the isotopic signatures of contaminants to track their source and fate in the environment. researchgate.net While largely focused on 13C, the use of deuterium (δD) analysis for volatile organic compounds (VOCs) is an emerging area that could help track atmospheric pollutants. researchgate.net Deuterated tracers could be intentionally released to study transport and degradation pathways of environmental contaminants like pesticides. researchgate.net

Metabolomics: The study of metabolites provides a snapshot of cellular processes. sci-hub.se Deuterated tracers, such as D-glucose or deuterated water, are used to follow metabolic pathways in biological systems. nih.govsci-hub.se The development of advanced analytical techniques like NanoSIMS allows researchers to trace the incorporation of these deuterated molecules within individual cells, offering insights into metabolic heterogeneity in tissues. nih.gov

Materials Science: Deuterated molecules are finding increasing use in materials science. For example, exploiting the kinetic isotope effect by replacing hydrogen with deuterium has been shown to improve the properties and stability of organic light-emitting diodes (OLEDs). acs.org The interactions between deuterated molecules and material surfaces, such as the adsorption of probe molecules on zeolites, are studied to develop better catalysts and adsorbents. lookchem.com

The unique properties of deuterated compounds like this compound ensure their continued and expanding role as versatile probes in a wide array of scientific disciplines.

Q & A

Q. Q. What ethical guidelines apply to publishing spectral data for Methylcyclopentane-D12?

  • Methodological Answer : Adhere to COPE guidelines for raw data sharing. Deposit spectra in public repositories (e.g., ChemSpider) with metadata on acquisition parameters. Avoid selective data cropping; include full spectral ranges in supporting information .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.